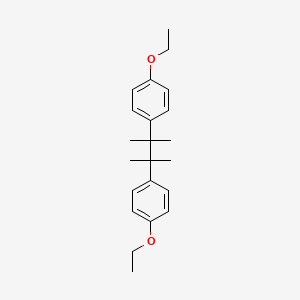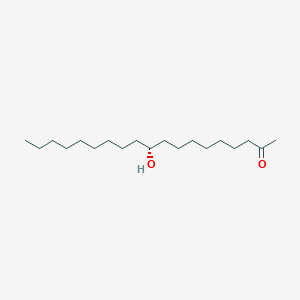![molecular formula C10H9N3OS B14225612 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one CAS No. 830321-58-9](/img/structure/B14225612.png)
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one is a chemical compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzotriazine ring and a sulfanyl group, makes it an interesting subject for scientific research.
准备方法
The synthesis of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one typically involves the following steps:
Oxidative Cyclization of Amidrazones: This method involves the oxidation of amidrazones with atmospheric oxygen in the presence of palladium on carbon and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene.
Addition of Organolithium Reagents: Another approach involves the addition of organolithium reagents to 1,2,4-benzotriazines, followed by intramolecular cyclization.
Direct Synthesis Using Trichloro-1,3,5-triazine and Dimethylformamide: This method utilizes trichloro-1,3,5-triazine and dimethylformamide adduct for the direct synthesis of targeted sulfonamides.
化学反应分析
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium on carbon, 1,8-diazabicyclo[5.4.0]undec-7-ene, organolithium reagents, and trichloro-1,3,5-triazine . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzotriazine derivatives.
科学研究应用
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an α-glucosidase inhibitor, which is an effective strategy for the treatment of diabetes mellitus.
Materials Science: The unique electronic and magnetic properties of benzotriazine derivatives make them suitable for applications in molecular electronics, spintronics, and quantum qubits.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in controlled polymerization processes.
作用机制
The mechanism of action of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways:
α-Glucosidase Inhibition: The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose.
Spin-π-Delocalization: The unpaired electron in the benzotriazine ring undergoes spin-π-delocalization, contributing to the compound’s unique electronic and magnetic properties.
相似化合物的比较
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one can be compared with other benzotriazine derivatives:
1,2,4-Benzotriazin-4-yl Radicals:
1,2,3-Benzotriazin-4(3H)-one Derivatives: These compounds are also investigated for their α-glucosidase inhibition activity but have different substituents and structural features.
The uniqueness of this compound lies in its combination of a benzotriazine ring and a sulfanyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
830321-58-9 |
|---|---|
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC 名称 |
1-(1,2,3-benzotriazin-4-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)6-15-10-8-4-2-3-5-9(8)11-13-12-10/h2-5H,6H2,1H3 |
InChI 键 |
SUFFJNAVJYVKPL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CSC1=NN=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


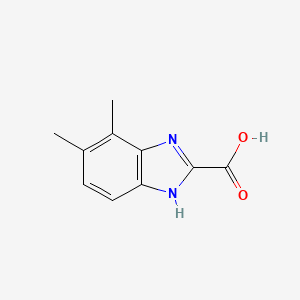
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
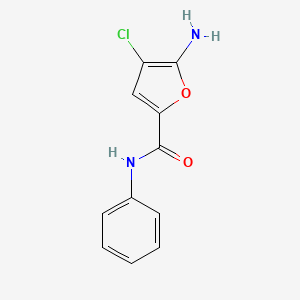

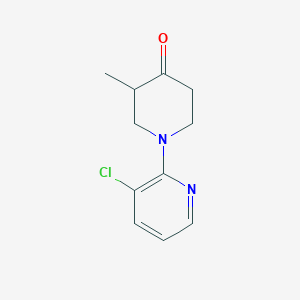
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
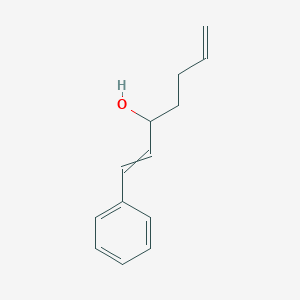

![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
